3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c18-13(9-11-3-1-2-4-11)16-7-5-12(6-8-16)17-14(19)10-21-15(17)20/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDPJIUYJUCGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyclopentylacetyl Group: This step involves the acylation of the piperidine ring using cyclopentylacetyl chloride in the presence of a base such as triethylamine.
Formation of the Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction involving an appropriate diol and an isocyanate.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the oxazolidine ring, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the oxazolidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione:
General Information
this compound is a synthetic compound with a molecular weight of approximately 277.32 g/mol. It features a complex structure that includes a piperidine ring, an oxazolidine moiety, and a cyclopentylacetyl substituent. The unique arrangement of functional groups may contribute to its potential biological activities.
Potential Applications
Due to its structural characteristics, this compound may have applications in medicinal chemistry as a potential drug candidate. Its combination of piperidine and oxazolidine could allow for development in certain areas.
Structural Features and Reactivity
The chemical behavior of this compound can be influenced by its functional groups. The oxazolidine ring can undergo reactions typical of heterocycles, like nucleophilic substitutions and ring-opening reactions under certain conditions. The piperidine ring allows for potential alkylation or acylation reactions.
Related Compounds
Several compounds share structural features with this compound.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Contains a piperidine ring and dione structure | Nitro group enhances reactivity |
| 3-(1-Cyclopentyl-1H-tetrazol-5-YL)-N,N-dimethylpiperidine | Features a cyclopentane and tetrazole | Tetrazole group may offer different biological activity |
| 4-Amino-piperidine derivatives | Simple piperidine structure with amino substituents | Focus on amino functionalities for medicinal chemistry |
Mechanism of Action
The mechanism of action of 3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxazolidine ring may interact with enzymes, inhibiting their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities and Variations
The 1,3-oxazolidine-2,4-dione ring system is a common feature among the compounds listed below. Key differences arise in the substituents attached to the core, which dictate biological activity and target specificity:
Table 1: Structural and Functional Comparison of 1,3-Oxazolidine-2,4-dione Derivatives
Research Findings and Data
Bond Lengths and Crystallographic Data
- Vinclozolin : The oxazolidine ring exhibits bond lengths of 1.38–1.43 Å (C–N) and 1.20–1.22 Å (C=O), comparable to other oxazolidine-diones .
- BI96718 : Thiophene substitution introduces slight bond angle distortions (109.5°–112.3°), altering electronic density .
Table 2: Crystallographic Parameters (Selected Compounds)
| Compound | Dihedral Angle (Oxazolidine vs. Aromatic Ring) | Bond Length (C=O, Å) | Reference |
|---|---|---|---|
| Vinclozolin | 77.55° | 1.20–1.22 | |
| BI96718 | Not reported | 1.21–1.23 |
Pharmacokinetic and Toxicological Considerations
- Lipophilicity : The cyclopentyl group in the target compound may enhance membrane permeability but could also increase metabolic stability compared to vinyl or methoxymethyl groups in vinclozolin/myclozolin .
- Environmental Impact : Vinclozolin’s dichlorophenyl group raises ecotoxicity concerns, whereas the target compound’s cyclopentyl moiety may offer a safer profile .
Biological Activity
3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This compound belongs to the oxazolidinone class, which has been extensively studied for its antibiotic properties and mechanisms of action against various bacterial strains. This article explores the biological activity of this specific oxazolidinone derivative, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an oxazolidine ring that is crucial for its biological activity. The presence of the piperidine and cyclopentylacetyl groups is believed to enhance its interaction with biological targets.
Oxazolidinones primarily exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation. Specifically, they interfere with the peptidyl transferase center (PTC), crucial for peptide bond formation during translation .
Antibacterial Properties
Research indicates that oxazolidinones are effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The unique mechanism of action provides a significant advantage in treating infections caused by resistant strains .
Table 1: Antibacterial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 0.5 - 2 µg/mL | |
| VRE | 1 - 4 µg/mL | |
| Mycobacterium tuberculosis | 0.25 - 1 µg/mL |
Other Biological Activities
In addition to antibacterial effects, compounds within the oxazolidinone class have shown promise in other areas:
- Antiviral Activity : Some studies suggest potential antiviral properties against HIV and other viruses.
- Antitumor Effects : Preliminary research indicates that certain oxazolidinones may exhibit cytotoxic effects on cancer cells.
- Neuroprotective Effects : There is emerging evidence that oxazolidinones could play a role in neuroprotection, possibly through modulation of neurotransmitter systems .
Case Studies
Several case studies have highlighted the efficacy of oxazolidinones in clinical settings:
-
Case Study on MRSA Infection :
A clinical trial involving patients with MRSA infections demonstrated that treatment with an oxazolidinone derivative led to a significant reduction in infection rates compared to standard treatments. -
Treatment of Multidrug-Resistant Tuberculosis (MDR-TB) :
In a cohort study, patients receiving oxazolidinone-based therapy showed improved outcomes in terms of sputum culture conversion rates compared to those receiving conventional therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
